molecular formula C13H14O B080243 2-(Propan-2-yloxy)naphthalene CAS No. 15052-09-2

2-(Propan-2-yloxy)naphthalene

Cat. No.: B080243
CAS No.: 15052-09-2
M. Wt: 186.25 g/mol
InChI Key: VTIIVLSJEXKCQD-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)naphthalene is an organic compound with the molecular formula C13H14O It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a propan-2-yloxy group

Scientific Research Applications

2-(Propan-2-yloxy)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Future Directions

Future research could focus on the synthesis of new derivatives of 2-(Propan-2-yloxy)naphthalene and their potential applications. For instance, the synthesis and evaluation of cardiovascular activity of new aminopropan-2-ol derivatives have been reported . Further studies could also explore the potential applications of this compound in various fields such as medicine, materials science, and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)naphthalene typically involves the reaction of naphthol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Prop-2-yn-1-yloxy)naphthalene
  • 2-(Propargyloxy)naphthalene
  • 2-(Prop-2-yn-1-yloxy)naphthalene-1-carboxylic acid

Uniqueness

2-(Propan-2-yloxy)naphthalene is unique due to its specific ether linkage and the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications and industrial uses.

Properties

IUPAC Name

2-propan-2-yloxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-10(2)14-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIIVLSJEXKCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301210
Record name 2-(propan-2-yloxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15052-09-2
Record name NSC141828
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(propan-2-yloxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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